

# Measuring Angiotensin (1-7) in Plasma: Application Notes and Protocols

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## Compound of Interest

Compound Name: Angiotensin (1-7)

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This document provides detailed application notes and protocols for the accurate quantification of **Angiotensin (1-7)** [Ang-(1-7)] in plasma. Ang-(1-7) is a key peptide of the renin-angiotensin system (RAS), known for its vasodilatory, anti-inflammatory, and anti-proliferative effects, often counteracting the actions of Angiotensin II.<sup>[1][2]</sup> Accurate measurement of its plasma levels is crucial for research in cardiovascular diseases, renal function, and the development of novel therapeutics targeting the RAS.

## Introduction to Measurement Techniques

Several methods are available for the quantification of Ang-(1-7) in plasma, each with its own advantages and limitations. The most common techniques are:

- Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method based on antibody-antigen recognition, suitable for analyzing a large number of samples. Commercial kits are widely available.
- Radioimmunoassay (RIA): A highly sensitive and specific immunoassay that uses radiolabeled antigens. It is considered a gold standard but requires handling of radioactive materials.<sup>[3]</sup>
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that separates the peptide based on its physicochemical properties and

identifies it by its mass-to-charge ratio.[4][5] This technique allows for the simultaneous quantification of multiple angiotensin peptides.[5][6]

The choice of method depends on the specific research needs, available equipment, and the required level of sensitivity and specificity.

## Critical Pre-analytical Considerations: Sample Collection and Preparation

Accurate measurement of Ang-(1-7) is highly dependent on proper sample collection and handling to prevent its degradation by peptidases present in the blood.

Protocol for Plasma Sample Collection:

- Patient/Subject Preparation: For clinical studies, it is recommended that the patient be on a normal sodium diet.[4] Certain medications like ACE inhibitors, angiotensin receptor blockers (ARBs), spironolactone, steroids, and diuretics can influence Ang-(1-7) levels and should be noted.[4] It may be beneficial for the subject to be in a recumbent posture for at least 30 minutes before blood collection.[4]
- Blood Collection:
  - Draw blood into a chilled syringe and immediately transfer it to a chilled lavender-top (EDTA) tube.[4]
  - Alternatively, draw blood directly into a chilled lavender-top (EDTA) tube.[4]
  - It is crucial to include a cocktail of protease inhibitors in the collection tube to prevent the degradation of angiotensin peptides.[3] A specific renin inhibitor may also be necessary to block the in-vitro generation of Angiotensin I.[3]
- Immediate Cooling: Place the EDTA tube in an ice-water bath immediately after collection and ensure it is thoroughly cooled.[4]
- Centrifugation:

- Centrifuge the blood sample at 1000 x g for 15-20 minutes at 2-8°C within 30 minutes of collection.[7] If a refrigerated centrifuge is not available, pre-chill the centrifuge carriers.[4]
- Plasma Separation and Storage:
  - Immediately after centrifugation, carefully transfer the plasma (supernatant) to a clean plastic vial.[4]
  - For immediate analysis, keep the plasma on ice. For long-term storage, aliquot the plasma and freeze it at -70°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

## Experimental Protocols

### Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying Ang-(1-7) due to its simplicity and availability of commercial kits. The following is a general protocol based on commercially available kits. Note: Always refer to the specific manufacturer's instructions for the kit being used.

**Principle:** Most Ang-(1-7) ELISA kits are based on the competitive inhibition enzyme immunoassay technique.[9] In this format, Ang-(1-7) in the sample competes with a fixed amount of biotin-labeled Ang-(1-7) for a limited number of binding sites on a microplate pre-coated with an anti-Ang-(1-7) antibody. The amount of bound labeled-Ang-(1-7) is inversely proportional to the concentration of Ang-(1-7) in the sample.

#### Materials:

- Ang-(1-7) ELISA Kit (containing pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Absorbent paper

#### Protocol:

- Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection reagents, and wash buffer according to the kit's manual.
- Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of standards and plasma samples to the appropriate wells of the pre-coated microplate.[9]
- Competitive Reaction: Immediately add a defined volume (e.g., 50 µL) of biotinylated Ang-(1-7) (Detection Reagent A) to each well.[9] Mix gently and incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).[9]
- Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.[9]
- Enzyme Conjugate Addition: Add a defined volume (e.g., 100 µL) of Avidin-HRP conjugate (Detection Reagent B) to each well and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[9]
- Washing: Repeat the washing step as described above (e.g., 5 times).[9]
- Substrate Reaction: Add a defined volume (e.g., 90 µL) of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes) at a specific temperature (e.g., 37°C).[9]
- Stopping the Reaction: Add a defined volume (e.g., 50 µL) of stop solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
- Calculation: Calculate the concentration of Ang-(1-7) in the samples by plotting a standard curve of the OD values of the standards against their known concentrations. The concentration of Ang-(1-7) in the samples is inversely proportional to the OD value.[9]

Data Presentation: Comparison of Commercial ELISA Kits

Manufacturer	Kit Name	Detection Range	Sensitivity	Sample Volume
Elabscience	Human Ang1-7 ELISA Kit	15.63-1000 pg/mL	9.38 pg/mL	50 µL
antibodies-online	Angiotensin 1-7 ELISA Kit	0.5 - 500 pg/mL	< 0.1 pg/mL	100 µL
USCN Business	ELISA Kit for Angiotensin 1-7	Varies by kit	Varies by kit	50 µL
LifeSct	Rat Angiotensin 1-7 ELISA Kit	12.5-800 pg/mL	3.65 pg/mL	50 µL

Note: The performance characteristics are subject to change and may vary between lots. Always refer to the product-specific datasheet.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of Ang-(1-7) and allows for the simultaneous measurement of other angiotensin peptides.

**Principle:** This method involves the extraction of angiotensin peptides from plasma, followed by their separation using high-performance liquid chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry.

### Materials:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- HPLC column (e.g., C18)
- Solid-phase extraction (SPE) cartridges (e.g., C18)[\[10\]](#)
- Solvents (e.g., acetonitrile, methanol, formic acid, water) of LC-MS grade
- Internal standard (e.g., stable isotope-labeled Ang-(1-7))

- Vortex mixer, Centrifuge, Nitrogen evaporator

Protocol:

- Sample Preparation (Solid-Phase Extraction - SPE):
  - Thaw plasma samples on ice.
  - Condition the C18 SPE cartridge with methanol followed by water.
  - Acidify the plasma sample with an appropriate acid (e.g., formic acid).
  - Load the acidified plasma onto the conditioned SPE cartridge.
  - Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove interfering substances.[6]
  - Elute the angiotensin peptides from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile with formic acid).[6]
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a small volume of the initial mobile phase.[6]
- LC Separation:
  - Inject the reconstituted sample into the HPLC system.
  - Separate the angiotensin peptides on a C18 column using a gradient elution with a mobile phase typically consisting of water with formic acid (A) and acetonitrile with formic acid (B).
- MS/MS Detection:
  - Introduce the eluent from the LC column into the mass spectrometer.
  - Use electrospray ionization (ESI) in the positive ion mode.
  - Perform multiple reaction monitoring (MRM) to specifically detect and quantify Ang-(1-7) and its internal standard based on their specific precursor-to-product ion transitions.

- Quantification:
  - Generate a standard curve by analyzing known concentrations of Ang-(1-7) standards.
  - Calculate the concentration of Ang-(1-7) in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

#### Data Presentation: LC-MS/MS Performance

Parameter	Typical Value	Reference
Lower Limit of Quantification	5 - 10 pg/mL	[5][10]
Recovery	~80-100%	[10][11]
Intra-assay Precision (CV%)	< 15%	[10]
Inter-assay Precision (CV%)	< 15%	[9]
Reference Plasma Levels	<10-55 pg/mL	[4]

## Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method for Ang-(1-7) quantification.

**Principle:** This competitive assay involves the competition between unlabeled Ang-(1-7) in the sample and a fixed amount of radiolabeled (e.g.,  $^{125}\text{I}$ -labeled) Ang-(1-7) for a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Ang-(1-7) in the sample.

#### Materials:

- Ang-(1-7) RIA kit or individual reagents ( $^{125}\text{I}$ -labeled Ang-(1-7), specific antibody, standards)
- Gamma counter
- Centrifuge
- Reagents for separating bound and free radiolabeled antigen (e.g., second antibody, charcoal)

## Protocol:

- Sample Preparation: Plasma samples are typically extracted to remove interfering substances, often using methods similar to those for LC-MS/MS (e.g., ethanol precipitation or SPE).[12][13]
- Assay Setup:
  - Pipette standards, extracted samples, and control samples into appropriately labeled tubes.
  - Add the  $^{125}\text{I}$ -labeled Ang-(1-7) tracer to all tubes.
  - Add the specific Ang-(1-7) antibody to all tubes (except for the total counts tubes).
- Incubation: Incubate the tubes for a specified period (e.g., 24-48 hours) at a specific temperature (e.g., 4°C) to allow for the competitive binding reaction to reach equilibrium.
- Separation of Bound and Free Antigen: Separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen. This can be achieved by methods such as precipitation with a second antibody or adsorption of the free antigen to charcoal, followed by centrifugation.
- Radioactivity Measurement: Decant the supernatant and measure the radioactivity in the precipitate (bound fraction) using a gamma counter.
- Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the Ang-(1-7) standards. Determine the concentration of Ang-(1-7) in the samples by interpolating their percentage of bound radioactivity from the standard curve.

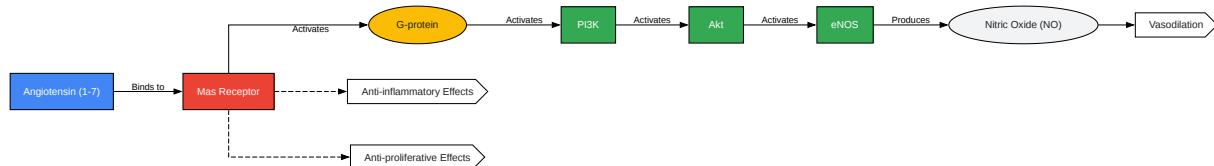
## Data Presentation: RIA Performance

Parameter	Typical Value	Reference
Detection Limit	~1 pmol/L (approx. 0.9 pg/mL)	[12][13]
Intra-assay Precision (CV%)	4-20%	[12][13]
Inter-assay Precision (CV%)	8-13%	[12][13]
Reference Plasma Levels	1.0–9.5 pmol/L	[12][13]

## Visualizations

### Angiotensin (1-7) Signaling Pathway

Ang-(1-7) primarily exerts its effects through the Mas receptor, a G protein-coupled receptor. [14] Its signaling often counteracts the pathways activated by Angiotensin II.

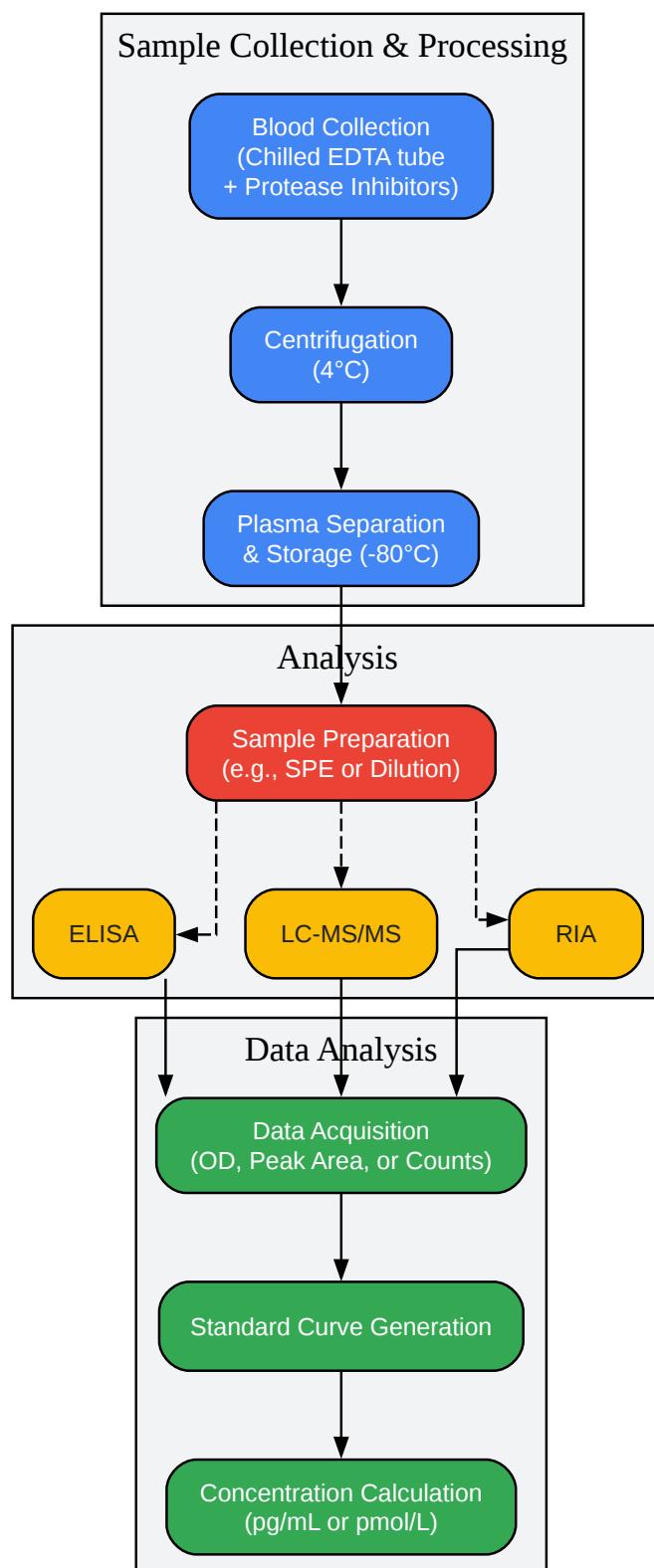


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Caption: Simplified signaling pathway of **Angiotensin (1-7)** via the Mas receptor.

### Experimental Workflow for Plasma Angiotensin (1-7) Measurement

This diagram illustrates the general steps involved from sample collection to data analysis for quantifying plasma Ang-(1-7).

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Caption: General workflow for measuring **Angiotensin (1-7)** levels in plasma.

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